(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
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Overview
Description
17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris . It belongs to the class of diterpenoids, which are known for their diverse biological activities. The compound has a molecular formula of C20H30O5 and a molecular weight of 350.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
17-Hydroxyisolathyrol can be synthesized through various chemical reactions involving the precursor lathyrol. The synthetic route typically involves hydroxylation reactions under controlled conditions to introduce the hydroxyl group at the 17th position .
Industrial Production Methods
Industrial production of 17-Hydroxyisolathyrol involves the extraction of lathyrol from the seeds of Euphorbia lathyris, followed by chemical modification to introduce the hydroxyl group. The process includes steps such as solvent extraction, purification, and chemical transformation under specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxyisolathyrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming lathyrol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of lathyrol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
17-Hydroxyisolathyrol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products.
Mechanism of Action
The mechanism of action of 17-Hydroxyisolathyrol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular activities .
Comparison with Similar Compounds
Similar Compounds
Lathyrol: A precursor to 17-Hydroxyisolathyrol with similar biological activities.
7-beta-Hydroxylathyrol: Another hydroxylated derivative with distinct properties.
Euphorbia factor L3: A related diterpenoid with unique biological activities.
Uniqueness
17-Hydroxyisolathyrol is unique due to its specific hydroxylation at the 17th position, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound in various research and industrial applications .
Properties
IUPAC Name |
(3Z,9Z)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7-,12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYJTIBKZGIPR-YDYNUCMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2(C(C1O)C(/C(=C\CC3C(C3(C)C)/C=C(\C2=O)/C)/CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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